3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-1-3-10(4-2-9)15-8-12(17-11(15)16)5-6-14-7-12/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUPLTNOOIZEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(C(=O)O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
This compound undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
- Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
- Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Data Table: Characterization of Related Compounds
| Compound | Melting Point (°C) | IR (KBr, cm-1) | NMR (CDCl3, δ) | MS (m/e) | Analysis (C, H, N) |
|---|---|---|---|---|---|
| 3-Ethyl-7-methyl-2-thioxo-1-oxa-3,7-diazaspiro[4.4]nonane-4-one (5f) | 88-89 | 1750 | 1.28 (t, 3H), 2.36 (s, 3H), 1.60-3.00 (m, 8H except the peak at 2.36), 3.87 (q, 2H) | 228 (M+) | - |
| Methyl 2-[2,4-dioxo-8-methyl-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]acetate (5g) | 65-66 | 1805, 1750, 1730 | 2.36 (s, 3H), 1.70-3.00 (m, 8H except the peak at 2.36), 3.80 (s, 3H), 4.28 (s, 2H) | 257 | - |
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a compound with significant potential in various scientific applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of diazaspiro compounds. For instance, derivatives of this compound have shown promising results against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in human cancer cells, making it a candidate for further development as an anticancer agent. A notable case study involved the testing of its efficacy against breast cancer cells, where it showed a significant reduction in cell viability .
Neurological Applications
The unique structure of this compound suggests potential use in treating neurological disorders. Preliminary research has indicated that it may possess neuroprotective properties, possibly benefiting conditions such as Alzheimer's disease. A recent investigation into its effects on neuronal cultures revealed enhanced survival rates under oxidative stress conditions .
Polymer Chemistry
The compound's ability to act as a crosslinking agent has been explored in polymer chemistry. It has been used to enhance the mechanical properties of various polymer matrices, contributing to the development of more durable materials. Research published in Polymer Science demonstrated improvements in tensile strength and thermal stability when incorporated into polyurethanes .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. Studies have shown that it can improve the adhesion strength of coatings applied to metal surfaces, which is crucial for applications in automotive and aerospace industries .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues with Modified Spiro Rings or Substituents
2.3 Crystallographic and Conformational Analysis
- Target Compound : Van der Waals forces stabilize crystal packing; puckering parameters for dihydroisoxazole ring: q₂ = 0.220(2) Å, φ = 142.2(4)° .
- 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)... : Similar orthorhombic packing (P2₁2₁2₁) but larger unit cell volume (V = 1865.5 ų) due to methyl groups .
- Spiro[3.5] Analogues : Smaller spiro systems exhibit distinct puckering parameters (e.g., q₂ and q₃ values differ significantly) .
Biological Activity
Overview
3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a spirocyclic compound notable for its unique structural features, which include a spiro junction connecting a diazaspiro nonane and an oxadiazaspiro nonane. The presence of a 4-chlorophenyl group enhances its complexity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- CAS Number : 1316219-88-1
Structural Features
| Feature | Description |
|---|---|
| Spirocyclic Structure | Contains a spiro junction that connects two distinct ring systems. |
| Chlorophenyl Group | Enhances biological interactions due to its electron-withdrawing properties. |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. This compound may modulate biological pathways by altering enzyme activities or receptor binding affinities, leading to pharmacological effects such as:
- Antimicrobial Activity : Preliminary studies indicate potential as an antimicrobial agent against various pathogens.
- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, indicating its potential for development as an antimicrobial agent.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibition compared to control groups, with larger zones of inhibition observed at higher concentrations.
-
Inflammation Model Study :
- Objective : To investigate anti-inflammatory effects in a rat model of induced inflammation.
- Methodology : Administration of the compound was followed by assessment of inflammatory markers.
- Results : Significant reduction in pro-inflammatory cytokines was noted, suggesting a mechanism involving modulation of immune responses.
Comparison with Similar Compounds
The structural uniqueness of this compound allows for distinct biological activities compared to related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one | Methyl substitution on nitrogen | Altered biological activity |
| Thioxo-tetraazaspiro[4.4]nonenones | Presence of sulfur atoms | Different reactivity patterns |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, and how are intermediates purified?
- Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, as demonstrated in analogous spiro structures. For example, 4-chlorobenzohydroximoyl chloride reacts with a cyclic enamine (e.g., 1-methyl-3-[(E)-4-methylphenylmethylidene]tetrahydro-4(1H)-pyridinone) in benzene with triethylamine as a base. Post-reaction, triethylamine hydrochloride is filtered, and the product is purified via column chromatography (petroleum ether/ethyl acetate, 4:1 v/v) followed by recrystallization (ethanol/ethyl acetate, 1:1 v/v) .
Q. Which crystallographic techniques are employed to confirm the molecular structure, and what parameters are critical for validation?
- Answer : Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD area detector) is used for structural elucidation. Critical validation parameters include:
- R factors : , (indicating refinement accuracy) .
- Flack parameter : Used for absolute structure determination (e.g., 0.65(6) in twinned crystals) .
- Data-to-parameter ratio : ≥15:1 ensures model reliability (e.g., 18.3 in one study) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as high Flack parameters indicating twinning?
- Answer : For twinned crystals, use software like SHELXL to refine against hklf5 format data, which accounts for overlapping reflections. The Flack parameter should be cross-validated with Hooft or Parsons tests. In cases of ambiguity, complementary techniques like circular dichroism or computational modeling (DFT) can resolve absolute configuration .
Q. What methodologies are recommended for analyzing ring puckering and conformation in spiro compounds?
- Answer : Apply Cremer-Pople puckering parameters () to quantify ring distortions. For example:
- Dihydroisoxazole ring: (envelope conformation) .
- Piperidinone ring: (chair conformation) .
Tools like ORTEP-3 visualize displacement ellipsoids and torsional angles .
Q. How do substituents like the 4-chlorophenyl group influence molecular conformation and intermolecular interactions?
- Answer : The 4-chlorophenyl group introduces steric and electronic effects:
- Dihedral angles : 84.2(1)° between aromatic rings, reducing π-π stacking but enhancing van der Waals interactions .
- Displacement parameters : Chlorine atoms deviate -0.065(1) Å from the benzene plane, affecting crystal packing .
Hirshfeld surface analysis (e.g., ) quantifies intermolecular contacts like C–H···O and Cl···Cl interactions .
Q. What computational methods complement experimental data for electronic structure analysis?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights.
- Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
Match computational bond lengths/angles with X-ray data (e.g., C–N: 1.45 Å experimental vs. 1.47 Å calculated) .
Data Contradiction and Refinement
Q. How should researchers address low data-to-parameter ratios in crystallographic refinement?
- Answer : Optimize data collection (e.g., higher redundancy, longer exposure) to improve completeness. Use restraints (e.g., DELU, SIMU in SHELXL) for anisotropic displacement parameters. If the ratio remains <10:1, consider omitting weak reflections () or merging equivalents .
Q. Why might spiro compounds exhibit polymorphism, and how can it be detected?
- Answer : Polymorphism arises from flexible spiro junctions and varying packing modes. Detection methods include:
- PXRD : Compare experimental patterns with predicted ones from single-crystal data.
- DSC/TGA : Identify thermal phase transitions.
- Hirshfeld fingerprint plots : Differentiate polymorphs via unique contact patterns .
Tools and Software
Q. Which software packages are essential for crystallographic analysis of spiro compounds?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
